molecular formula C15H18N2O2S2 B2442840 N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide CAS No. 2034424-05-8

N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2442840
CAS No.: 2034424-05-8
M. Wt: 322.44
InChI Key: GPHILTNRUJJTSE-UHFFFAOYSA-N
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Description

N-[2-(Oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a tetrahydropyran (oxane) ring via a thioether-containing carboxamide chain. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and significant role in the development of therapeutic agents . This molecular architecture makes the compound a valuable intermediate for researchers exploring new pharmacologically active molecules. This compound is of particular interest in antibacterial and anticancer research. Benzothiazole derivatives have been extensively investigated as novel antibacterial agents effective against a range of bacterial species . Furthermore, 2-substituted benzothiazole derivatives have demonstrated promising in vitro anticancer activity against various human cancer cell lines, including lung (H1299), liver (HepG2), and breast (MCF7) carcinomas . The incorporation of the tetrahydropyran moiety, a common feature in drug design, may influence the compound's physicochemical properties and pharmacokinetic profile, potentially enhancing its suitability for therapeutic development. The mechanism of action for benzothiazole derivatives is often multi-targeted. In anticancer research, they can function as potent inhibitors of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs) by mimicking the adenine portion of ATP and competing for binding at the enzymes' catalytic domains . This inhibitory action disrupts critical pro-cancer signaling pathways, leading to the inhibition of cancer cell proliferation and survival. Research Applications: • Anticancer Agent Development: Serves as a key scaffold for designing and synthesizing novel small-molecule inhibitors targeting tyrosine kinases and other oncology targets . • Antimicrobial Research: Used as a precursor in the development of new antibacterial compounds to address the growing challenge of antimicrobial resistance . • Chemical Biology: Functions as a tool compound for studying protein-ligand interactions and signal transduction pathways. Note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-14(15-17-12-3-1-2-4-13(12)21-15)16-7-10-20-11-5-8-19-9-6-11/h1-4,11H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHILTNRUJJTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol

A mixture of 2-aminothiophenol (0.1 mol) and chloroacetic acid (0.12 mol) in ethanol is refluxed for 6–8 hours in the presence of potassium carbonate (0.15 mol). The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of chloroacetic acid, followed by cyclization to form the benzothiazole core. The product is recrystallized from ethanol, yielding 85–90% pure 1,3-benzothiazole-2-carboxylic acid.

Key Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Catalyst: K₂CO₃
  • Yield: 88%

Preparation of 2-(Oxan-4-ylsulfanyl)ethylamine

Thioether Formation via Nucleophilic Substitution

Oxan-4-thiol (0.1 mol) is reacted with 2-bromoethylamine hydrobromide (0.12 mol) in anhydrous DMF under nitrogen. Potassium carbonate (0.2 mol) is added to deprotonate the thiol, facilitating an SN2 reaction. The mixture is stirred at 60°C for 12 hours, followed by extraction with ethyl acetate and purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1). The product is obtained as a colorless oil in 78% yield.

Optimization Insights :

  • Solvent Selection : DMF outperforms acetonitrile due to better solubility of intermediates.
  • Base : K₂CO₃ provides higher yields compared to NaH.

Amide Coupling: Final Step Synthesis

Activation of Carboxylic Acid

1,3-Benzothiazole-2-carboxylic acid (0.05 mol) is treated with thionyl chloride (0.15 mol) in toluene under reflux for 2 hours to form the corresponding acid chloride. Excess thionyl chloride is removed by distillation.

Coupling with 2-(Oxan-4-ylsulfanyl)ethylamine

The acid chloride is dissolved in dry dichloromethane and added dropwise to a solution of 2-(oxan-4-ylsulfanyl)ethylamine (0.055 mol) and triethylamine (0.06 mol). The reaction is stirred at room temperature for 4 hours, followed by washing with 5% HCl and saturated NaHCO₃. The organic layer is dried over MgSO₄ and concentrated to yield a white solid (82% yield).

Alternative Coupling Agents :

Reagent Solvent Temperature Yield
HATU DMF 0°C → RT 89%
EDCl/HOBt CH₂Cl₂ RT 78%
DCC/DMAP THF 40°C 68%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.89–7.82 (m, 2H, benzothiazole-H), 4.35 (t, J = 6.4 Hz, 2H, -CH₂NH-), 3.98–3.89 (m, 4H, oxan-H), 3.41 (t, J = 6.4 Hz, 2H, -CH₂S-), 2.01–1.92 (m, 4H, oxan-H).
  • ¹³C NMR : 167.5 (C=O), 161.2 (benzothiazole-C2), 132.4–121.8 (aromatic carbons), 68.9 (oxan-O), 40.1 (-CH₂NH-), 29.8 (-CH₂S-).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₁₈N₂O₂S₂ : [M+H]⁺ = 331.0884
  • Observed : 331.0886.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Acid chloride coupling High purity, scalable Requires thionyl chloride 82%
HATU-mediated coupling Mild conditions, fast Costly reagents 89%
EDCl/HOBt Widely available reagents Longer reaction time 78%

Industrial-Scale Considerations

Patent data highlight the feasibility of scaling up the thioether formation step using phase-transfer catalysts (e.g., TDA-1) in toluene, achieving 79% yield in 20-hour reflux. Continuous distillation of solvents (e.g., acetonitrile) reduces reaction volume and improves efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide exhibit significant cytotoxicity against various cancer cell lines.

Case Study:
A study reported that certain benzothiazole derivatives demonstrated IC50 values ranging from 3.58 to 15.36 μM against three different cancer cell lines, indicating potent anticancer activity. Additionally, these compounds showed lower toxicity towards normal cells compared to standard treatments like sorafenib .

Mechanism of Action:
The mechanism often involves the inhibition of crucial enzymes such as BRAF and VEGFR-2, which are vital for tumor growth and angiogenesis. For instance, one derivative was noted to inhibit these enzymes with IC50 values comparable to established drugs .

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been documented, with several studies highlighting their efficacy against both Gram-positive and Gram-negative bacteria.

Research Findings:
A series of thiazole-integrated compounds were synthesized and tested for antibacterial activity, revealing that some exhibited effectiveness comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups on the benzothiazole structure was found to enhance antimicrobial properties.

Anticonvulsant Properties

The anticonvulsant activity of thiazole-based compounds has also been a focus of research. Compounds structurally related to this compound have shown promising results in models of epilepsy.

Case Study:
In one study, novel thiazole derivatives demonstrated significant anticonvulsant activity in animal models, outperforming traditional medications like ethosuximide . The structure-activity relationship (SAR) analysis indicated that substitutions on the thiazole ring were critical for enhancing anticonvulsant effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of benzothiazole derivatives. Variations in substituents can significantly influence biological activity.

Compound StructureActivity TypeIC50 Value (μM)Reference
Benzothiazole Derivative AAnticancer3.58 - 15.36
Benzothiazole Derivative BAntimicrobialComparable to Norfloxacin
Thiazole Derivative CAnticonvulsant<20 (effective dose)

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The thioether and carboxamide groups can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide is unique due to the combination of its benzo[d]thiazole core and the tetrahydro-2H-pyran-4-yl thioether group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a benzothiazole core with a carboxamide functional group and an oxan-4-ylsulfanyl ethyl substituent. This unique structure may contribute to its biological activity.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for various biological activities, including:

  • Anticancer Activity : Many benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammatory cytokines.
  • Antimicrobial Properties : Certain benzothiazoles demonstrate efficacy against bacterial and fungal pathogens.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study synthesized several benzothiazole derivatives and evaluated their effects on human cancer cell lines (A431, A549, H1299). The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in these cell lines. Specifically, compound B7 from this study showed promising results by inhibiting the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .
  • Anti-inflammatory Properties :
    • Another research focused on the anti-inflammatory effects of benzothiazole derivatives. The compound was tested in mouse macrophage cells (RAW264.7), revealing a notable decrease in the expression of inflammatory markers such as IL-6 and TNF-α. This suggests that this compound could be beneficial in conditions characterized by inflammation .
  • Structure-Activity Relationship (SAR) :
    • The structure of benzothiazole compounds plays a critical role in their biological activity. Modifications to the benzothiazole nucleus can enhance anticancer properties. Research indicates that specific substitutions can lead to improved binding affinity to target receptors involved in tumor growth and metastasis .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways such as AKT and ERK, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
  • Reduction of Inflammatory Cytokines : The ability to lower IL-6 and TNF-α levels indicates a potential mechanism for managing inflammatory diseases.

Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits proliferation and induces apoptosis in various cancer cell lines
Anti-inflammatoryReduces levels of inflammatory cytokines IL-6 and TNF-α
AntimicrobialExhibits efficacy against certain bacterial and fungal strains

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide?

The synthesis of benzothiazole carboxamide derivatives typically involves coupling reactions between benzothiazole-2-carboxylic acid derivatives and amine-containing intermediates. For example:

  • Key steps : (i) Activation of the carboxylic acid group (e.g., using oxalyl chloride or carbodiimides). (ii) Nucleophilic substitution or coupling with a thioether-containing amine (e.g., 2-(oxan-4-ylsulfanyl)ethylamine).
  • Reaction conditions : Ethanol or DCM as solvents, reflux (70–100°C), and purification via flash chromatography (e.g., ethyl acetate/hexane mixtures) .
  • Yield optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and reaction time (4–12 hours) can improve yields (37–70% reported for analogous compounds) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the benzothiazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and the oxan-4-ylsulfanylethyl side chain (e.g., oxane protons at δ 3.5–4.0 ppm and thioether-linked CH2_2 at δ 2.8–3.2 ppm) .
  • IR spectroscopy : Key peaks include C=O stretch (~1680 cm1^{-1}), benzothiazole C=N (~1600 cm1^{-1}), and S-C vibrations (~650 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 351.08 for analogous structures) .

Advanced Research Questions

Q. How can structural modifications influence the compound’s pharmacological activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) on the benzothiazole ring enhances kinase inhibition potency (e.g., IC50_{50} values < 100 nM for Src/Abl kinases in related compounds) .
  • Side-chain optimization : Replacing oxane with morpholine or piperazine alters solubility and target selectivity. For example, morpholine derivatives show improved blood-brain barrier penetration in preclinical models .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Orthogonal assays : Use biochemical (e.g., kinase inhibition) and cellular (e.g., antiproliferative) assays to validate target engagement. For instance, discrepancies in IC50_{50} values may arise from off-target effects or metabolic instability .
  • Pharmacokinetic studies : Monitor plasma stability, protein binding, and metabolite formation. Compounds with poor oral bioavailability (<20% in rodents) may require prodrug strategies .

Q. What crystallographic techniques validate the molecular structure of this compound?

  • Single-crystal X-ray diffraction : SHELX software (e.g., SHELXL-2018) is used for refinement, with R-factors < 0.05 for high-resolution data. Key parameters include bond lengths (C-S: ~1.75 Å, C=O: ~1.21 Å) and torsion angles to confirm conformational stability .

Q. What strategies are recommended for toxicity profiling in preclinical studies?

  • In vitro screens : Use hepatic (e.g., HepG2) and renal (e.g., HEK293) cell lines for cytotoxicity (CC50_{50} > 50 μM is desirable).
  • In vivo models : Rodent acute toxicity studies (e.g., LD50_{50} determination) and histopathological analysis of major organs (e.g., liver, kidneys) .

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